molecular formula C11H16 B14714998 Benzene, 1,3-diethyl-2-methyl- CAS No. 13632-95-6

Benzene, 1,3-diethyl-2-methyl-

Cat. No.: B14714998
CAS No.: 13632-95-6
M. Wt: 148.24 g/mol
InChI Key: XZZNTLNFQVAKFD-UHFFFAOYSA-N
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Description

Benzene, 1,3-diethyl-2-methyl-: is an organic compound with the molecular formula C11H16 . It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups at positions 1 and 3, and a methyl group at position 2. This compound is also known by its systematic name, 1,3-diethyl-2-methylbenzene . It is a colorless liquid with a characteristic aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Benzene: One common method to synthesize 1,3-diethyl-2-methylbenzene is through the Friedel-Crafts alkylation of benzene. This involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include a temperature range of 0-50°C and an inert atmosphere to prevent oxidation.

    Grignard Reaction: Another method involves the Grignard reaction, where benzene is first converted to phenylmagnesium bromide by reacting with magnesium in the presence of dry ether. This intermediate is then reacted with ethyl bromide and methyl bromide to form the desired product.

Industrial Production Methods: In industrial settings, the production of 1,3-diethyl-2-methylbenzene often involves the catalytic alkylation of benzene using ethylene and propylene in the presence of a zeolite catalyst. This method is preferred due to its high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: 1,3-diethyl-2-methylbenzene undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Hydrogenation of 1,3-diethyl-2-methylbenzene in the presence of a palladium catalyst can reduce the aromatic ring to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures around 50-60°C.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at room temperature.

    Reduction: Hydrogen gas (H2) with a palladium catalyst at elevated pressures and temperatures.

Major Products:

    Nitration: Nitro-1,3-diethyl-2-methylbenzene.

    Oxidation: 1,3-diethyl-2-methylbenzoic acid.

    Reduction: 1,3-diethyl-2-methylcyclohexane.

Scientific Research Applications

Chemistry: 1,3-diethyl-2-methylbenzene is used as an intermediate in organic synthesis, particularly in the production of polymers and resins. It serves as a precursor for the synthesis of various aromatic compounds.

Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of 1,3-diethyl-2-methylbenzene are studied for their potential pharmacological properties.

Industry: In the industrial sector, 1,3-diethyl-2-methylbenzene is utilized in the manufacture of specialty chemicals, including plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-methylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring’s delocalized π-electrons interact with electrophiles, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring.

Comparison with Similar Compounds

    Toluene (Methylbenzene): A simpler derivative of benzene with a single methyl group.

    Ethylbenzene: Benzene substituted with a single ethyl group.

    1,3-Diethylbenzene: Benzene substituted with two ethyl groups at positions 1 and 3.

Uniqueness: 1,3-diethyl-2-methylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents provides distinct steric and electronic effects compared to other benzene derivatives.

Properties

CAS No.

13632-95-6

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,3-diethyl-2-methylbenzene

InChI

InChI=1S/C11H16/c1-4-10-7-6-8-11(5-2)9(10)3/h6-8H,4-5H2,1-3H3

InChI Key

XZZNTLNFQVAKFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C

Origin of Product

United States

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